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molecular formula C11H11BrF3N B1400247 1-(4-Bromo-2-(trifluoromethyl)phenyl)pyrrolidine CAS No. 895543-03-0

1-(4-Bromo-2-(trifluoromethyl)phenyl)pyrrolidine

Cat. No. B1400247
M. Wt: 294.11 g/mol
InChI Key: GFTWHJSZXVCEHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807708B2

Procedure details

In a manner similar to that of Example 18a, by reacting 40 g of 4-bromo-2-trifluoromethylphenylamine (0.167 mol) with 16.6 g of sodium hydride (0.42 mol) and 49.7 mL of 1,4-dibromobutane (0.42 mol), 8.5 g of 1-(4-bromo-2-trifluoromethylphenyl)pyrrolidine (yield=17%) are obtained in the form of a yellow oil.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
Quantity
49.7 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:3]=1.[H-].[Na+].Br[CH2:16][CH2:17][CH2:18][CH2:19]Br>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:19][CH2:18][CH2:17][CH2:16]2)=[C:4]([C:9]([F:10])([F:11])[F:12])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)N)C(F)(F)F
Step Two
Name
Quantity
16.6 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
49.7 mL
Type
reactant
Smiles
BrCCCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)N1CCCC1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 17.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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